

# Comparative Proteomics of Endothelial Cells: Antiangiogenic Agent "AngioBlock-2" vs. VEGF

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## Compound of Interest

Compound Name: Antiangiogenic agent 2

Cat. No.: B15141606

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This guide provides a comparative proteomic analysis of human umbilical vein endothelial cells (HUVECs) treated with a novel antiangiogenic agent, "AngioBlock-2," versus Vascular Endothelial Growth Factor (VEGF). AngioBlock-2 is a potent VEGFR-2 tyrosine kinase inhibitor designed to suppress tumor angiogenesis. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflow to support researchers in the field of angiogenesis and drug development.

## Quantitative Proteomic Analysis

The following table summarizes the differential protein expression in HUVECs treated with VEGF (to stimulate angiogenesis) and AngioBlock-2 + VEGF (to assess the inhibitory effect). Proteins were quantified using label-free quantification (LFQ) intensity from a nanoLC-MS/MS analysis. The data highlights key proteins whose expression is significantly altered by AngioBlock-2 treatment in the presence of VEGF.

Protein	Gene	Function/Pathway	Fold Change (VEGF vs. Control)	Fold Change (AngioBlok-2 + VEGF vs. VEGF)	p-value
Proliferating Cell Nuclear Antigen	PCNA	DNA replication, cell proliferation	3.2	-2.8	< 0.01
Cadherin 5	CDH5	Cell-cell adhesion, vascular integrity	2.5	-2.1	< 0.01
Phospholipase C Gamma 1	PLCG1	VEGF signaling, cell migration	2.1	-1.9	< 0.01
Mitogen-activated protein kinase 1	MAPK1	Proliferation, migration (ERK2)	1.8	-1.7	< 0.05
E-selectin	SELE	Cell adhesion, inflammation	3.5	-3.1	< 0.01
von Willebrand factor	VWF	Hemostasis, angiogenesis	2.9	-2.5	< 0.01
Thrombospondin 1	THBS1	Anti-angiogenic factor	-1.5	2.2	< 0.05

## Experimental Protocols

### Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum (FBS) at 37°C in a 5% CO<sub>2</sub> incubator. For the experiment, cells were seeded in 6-well plates and grown to 80% confluency. The cells were then serum-starved for 6 hours before treatment with one of the following conditions for 24 hours:

- Control: Basal medium with 0.1% DMSO.
- VEGF: 50 ng/mL recombinant human VEGF-A (R&D Systems).
- AngioBlock-2 + VEGF: 100 nM AngioBlock-2 pre-treatment for 2 hours, followed by co-incubation with 50 ng/mL VEGF-A.

## Protein Extraction and Digestion

After treatment, cells were washed twice with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates were sonicated and centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant containing the protein extract was collected. Protein concentration was determined using a BCA assay (Thermo Fisher Scientific).

A total of 100 µg of protein from each sample was reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C and then alkylated with 20 mM iodoacetamide (IAA) for 30 minutes in the dark. The proteins were then digested overnight at 37°C with sequencing-grade trypsin (Promega) at a 1:50 (trypsin:protein) ratio.

## LC-MS/MS Analysis

The resulting peptide mixtures were desalted using C18 StageTips. The peptides were then separated by reverse-phase chromatography on a nano-HPLC system (EASY-nLC 1200, Thermo Fisher Scientific) coupled to a Q Exactive HF mass spectrometer (Thermo Fisher Scientific). The mass spectrometer was operated in data-dependent acquisition (DDA) mode to automatically switch between MS and MS/MS acquisition.

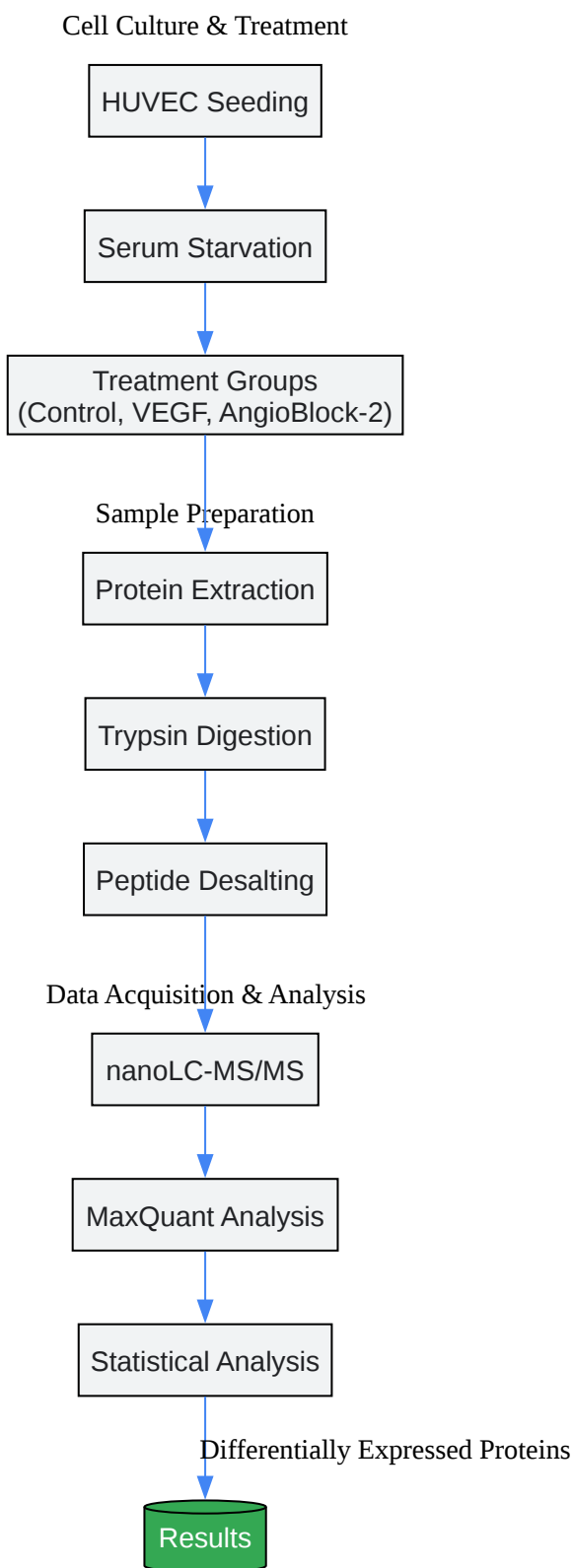
## Data Analysis

The raw MS data files were processed with MaxQuant software (version 1.6.17.0) for protein identification and label-free quantification (LFQ). The data were searched against the human

UniProt database. Statistical analysis was performed using Perseus software. Proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.

## Visualizations

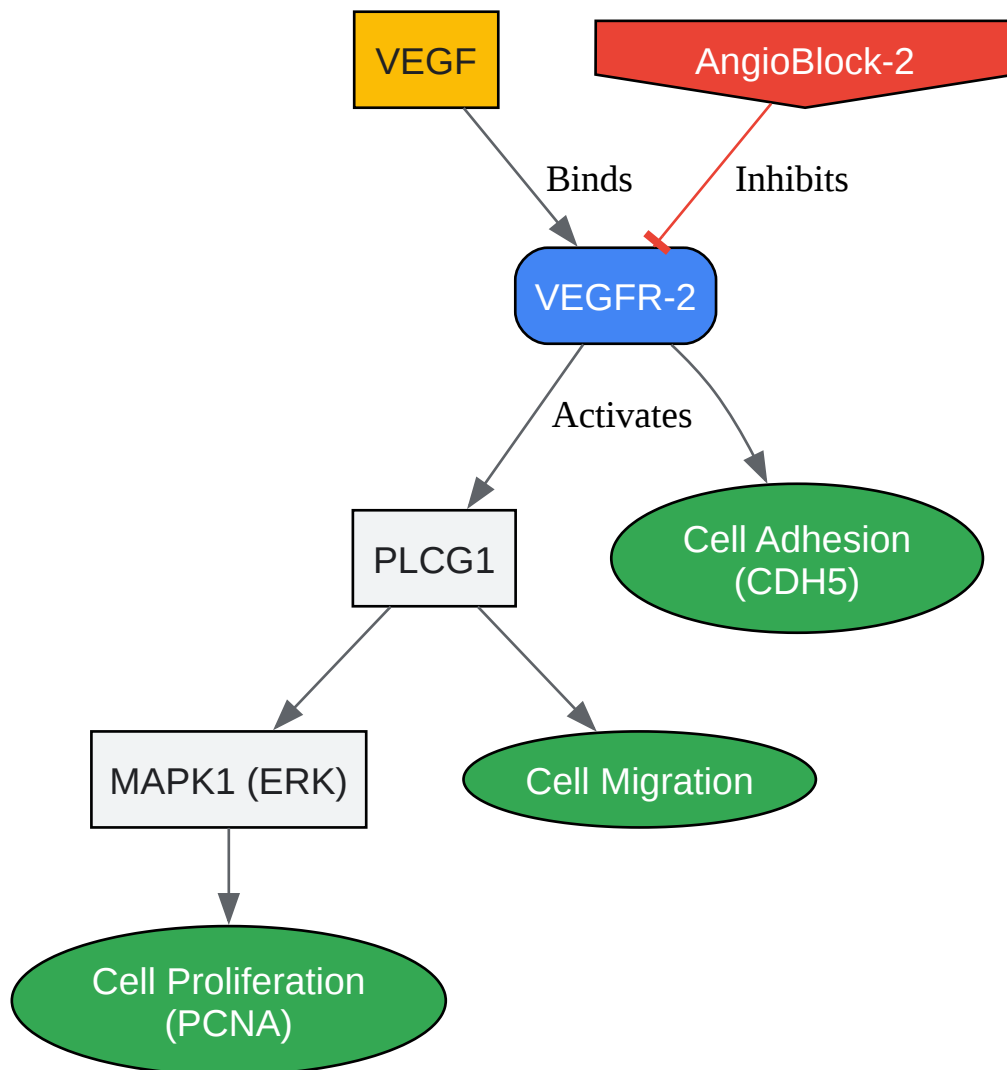
## Experimental Workflow



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Caption: Workflow for proteomic analysis of HUVECs.

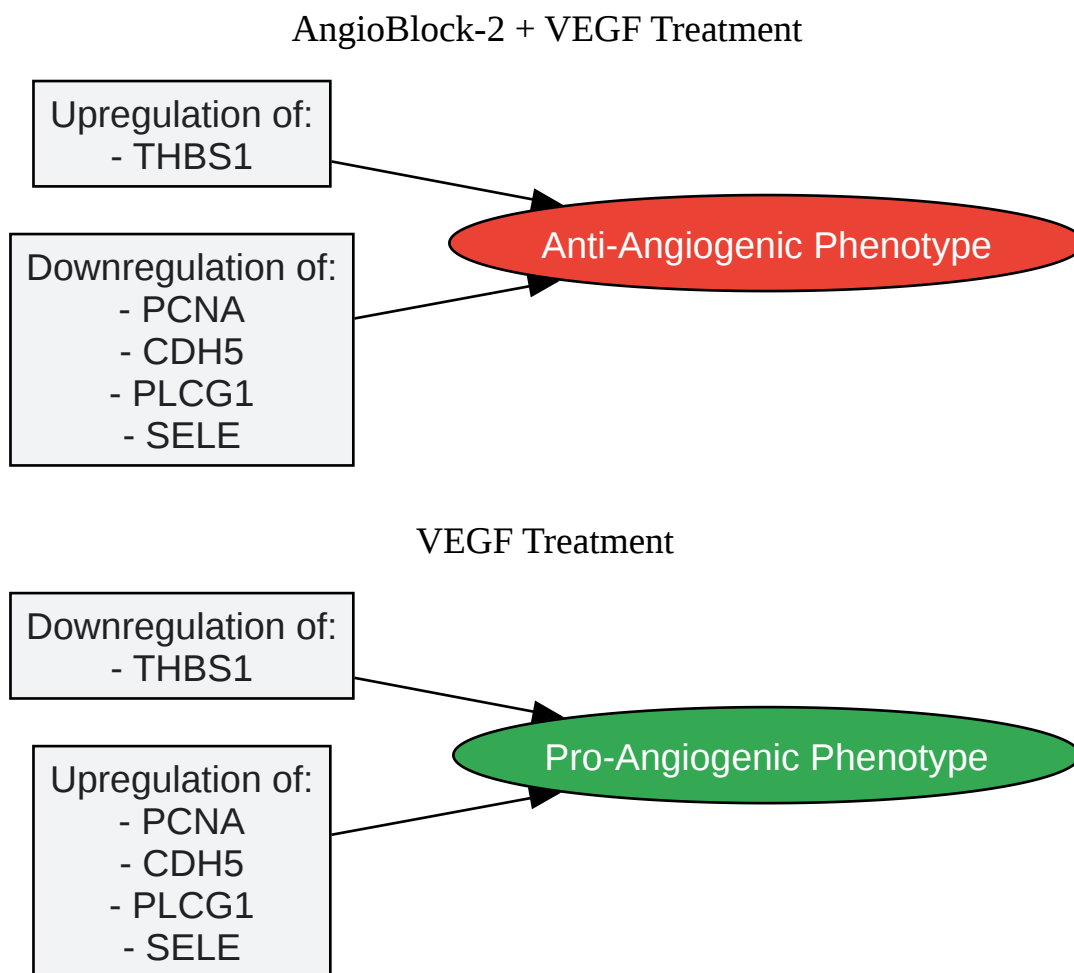
## VEGF Signaling and AngioBlock-2 Inhibition



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Caption: Inhibition of VEGF signaling by AngioBlock-2.

## Comparative Proteomic Outcomes



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Caption: Summary of proteomic changes.

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